molecular formula C9H8N4O3S B11503165 N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

Cat. No.: B11503165
M. Wt: 252.25 g/mol
InChI Key: AIELAQMGQOYJFO-UHFFFAOYSA-N
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Description

N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both oxadiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide typically involves the reaction of 4-acetamido-1,2,5-oxadiazole with thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

  • **Ox

Properties

Molecular Formula

C9H8N4O3S

Molecular Weight

252.25 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C9H8N4O3S/c1-5(14)10-7-8(13-16-12-7)11-9(15)6-3-2-4-17-6/h2-4H,1H3,(H,10,12,14)(H,11,13,15)

InChI Key

AIELAQMGQOYJFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)C2=CC=CS2

Origin of Product

United States

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